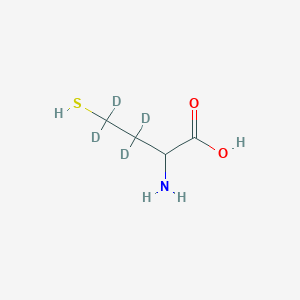
Unii-92luh56xkz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Unii-92luh56xkz" is a chemical entity that requires a comprehensive understanding spanning from its synthesis to its various properties. The intersection of chemistry and biology offers innovative strategies for producing molecules with defined properties, highlighting the importance of interdisciplinary approaches in understanding and developing such entities (Xu Wu & P. Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecular structures often involves combining traditional chemical strategies with nature's synthetic machinery to achieve molecules with unique properties. This interdisciplinary approach is crucial for generating entities like "Unii-92luh56xkz", which may require specific functions or activities (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Understanding the molecular structure is foundational for predicting the behavior and properties of chemical compounds. Advanced computational methodologies now enable accurate predictions of molecular structures, providing insights into the geometrical configuration of molecules like "Unii-92luh56xkz" (C. Puzzarini, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are determined by its molecular structure. Techniques such as convolutional neural networks have been employed to predict chemical reactions and properties accurately, which could be applied to understand "Unii-92luh56xkz"'s behavior in various chemical environments (Connor W. Coley et al., 2017).
Physical Properties Analysis
The physical properties of "Unii-92luh56xkz", such as solubility, melting point, and toxicity, can be predicted using molecular graphs and deep learning models. This approach allows for a detailed understanding of how the compound interacts with its environment and its potential applications (Connor W. Coley et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for fully understanding "Unii-92luh56xkz". Techniques like machine learning in computer-aided synthesis planning (CASP) provide insights into the synthetic pathways and potential chemical transformations of the compound, enhancing our knowledge of its chemical behavior (Connor W. Coley, W. Green, & K. Jensen, 2018).
科学的研究の応用
Nanoparticle Research
Nanoparticle research is a pivotal field in scientific inquiry, offering a vast array of applications due to the unique properties of nanoparticles. These properties are highly size-dependent, leading to novel behaviors and potential technological applications. This field faces challenges, including the development of controlled synthesis approaches, sensitive characterization tools, and new models and theories to explain experimental observations. Nanoparticles have applications across basic and applied sciences, including commercial uses, showcasing the broad spectrum of nanoparticle research from historical aspects to current advancements (Heiligtag & Niederberger, 2013).
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS has emerged as a significant technique over the last decade, especially in the analysis of biological samples. It offers higher sensitivity compared to other techniques for obtaining bioimages and has been utilized in a variety of applications, including the analysis of biological tissues and related materials. This technique's ability to determine elements and isotopes with high spatial resolution enhances its utility in biomedical research, ecological studies, and toxicological risk assessments (Pozebon et al., 2014).
Urban Heat Island (UHI) Research
Computational Fluid Dynamics (CFD) in Ventilation Research
CFD has become integral in studying ventilation and indoor air science, helping to develop complex air distribution and ventilation systems in buildings. Despite its growth, CFD complements rather than replaces experimental and theoretical analyses in ventilation research. This balance between computational and empirical approaches is crucial for advancing scientific understanding and practical applications in building ventilation systems (Li & Nielsen, 2011).
Nanotechnology in Agriculture
The development of nanoagrochemicals, including nanopesticides and nanofertilizers, represents a significant area of growth within agricultural sciences. This research direction aims to revolutionize agricultural practices by introducing more sustainable agrochemicals. Critical evaluations are necessary to understand the potential risks and benefits relative to conventional products, ensuring the intelligent design of sustainable agrochemicals (Kah, 2015).
Safety And Hazards
The safety and hazards associated with “Unii-92luh56xkz” are not explicitly mentioned in the search results. Safety and hazard analysis typically involves assessing the potential risks associated with the handling, storage, and disposal of a chemical compound.
将来の方向性
The future directions for the research and application of “Unii-92luh56xkz” are not explicitly mentioned in the search results. Future directions could include potential uses, further research needs, or possible improvements in synthesis methods.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, it would be beneficial to refer to scientific literature or consult with a subject matter expert.
特性
IUPAC Name |
2-[2-[[2-(2-acetylhydrazinyl)-2-oxoacetyl]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O6/c1-10(28)25-26-17(32)16(31)24-20(2,3)19-23-13(14(29)18(33)27(19)4)15(30)22-9-11-5-7-12(21)8-6-11/h5-8,29H,9H2,1-4H3,(H,22,30)(H,24,31)(H,25,28)(H,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBFOGKEOSYOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir | |
CAS RN |
1391918-17-4 |
Source


|
| Record name | DES(5-methyl-1,3,4-oxadiazol)-(2-(2-acetylhydrazino)-2-oxo-acetyl)-raltegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)-(2-(2-ACETYLHYDRAZINO)-2-OXO-ACETYL)-RALTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92LUH56XKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








